molecular formula C6H15NO B1373169 5-Amino-4-methylpentan-2-ol CAS No. 1333608-52-8

5-Amino-4-methylpentan-2-ol

Cat. No.: B1373169
CAS No.: 1333608-52-8
M. Wt: 117.19 g/mol
InChI Key: BSJILSAQCDSDCN-UHFFFAOYSA-N
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Description

Significance and Research Context of Amino Alcohols

Amino alcohols are a class of organic compounds that contain both an amine and a hydroxyl functional group. This dual functionality imparts unique chemical properties, making them valuable building blocks in a wide array of chemical syntheses and applications. researchgate.nettaylorandfrancis.com In academic and industrial research, amino alcohols are recognized for their versatility. researchgate.net They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. nih.govwestlake.edu.cn Chiral amino alcohols, in particular, are highly sought after for their role as chiral auxiliaries and ligands in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. westlake.edu.cnmdpi.com

The presence of both a basic amino group and an acidic hydroxyl group allows amino alcohols to participate in a variety of chemical reactions. They can act as ligands for metal catalysts, form hydrogen bonds, and serve as precursors for the synthesis of more complex structures like oxazolines and other heterocyclic compounds. nih.govmdpi.com The investigation of amino alcohols is a vibrant area of research, with ongoing efforts to develop novel synthetic routes and explore their potential in areas such as materials science and medicinal chemistry. researchgate.netwestlake.edu.cn

Overview of Scholarly Investigation into 5-Amino-4-methylpentan-2-ol

Scholarly interest in this compound stems from its potential as a building block in organic synthesis and as an intermediate for creating more complex molecules. smolecule.com Its specific structure, featuring a secondary alcohol and a primary amine on a branched pentane (B18724) skeleton, offers distinct chemical properties.

Research efforts have explored various synthetic pathways to produce this compound. One documented method involves the hydrogenation of precursor molecules like 5-(dibenzylamino)-2-methylpentan-2-ol using a palladium on carbon catalyst. smolecule.com Another approach is reductive amination, a common technique for forming amines from carbonyl compounds. smolecule.com

The compound is cataloged in chemical databases such as PubChem, which indicates its relevance in the scientific community, although detailed published research remains somewhat limited. nih.gov The primary focus of its investigation appears to be its utility as a pharmaceutical intermediate and its potential role in the development of new materials. smolecule.com For instance, its ability to react with dicarboxylic acid esters suggests its use in creating polyesteramides, which are of interest for their biodegradable properties. smolecule.com

Further research is needed to fully elucidate the biochemical interactions and potential applications of this compound. smolecule.com Studies into its interaction with enzymes and its effects on cellular metabolism could reveal significant therapeutic or industrial uses. smolecule.com

Below are tables detailing the chemical properties of this compound and a list of related compounds mentioned in this article.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
CAS Number 1333608-52-8 nih.gov
Molecular Formula C₆H₁₅NO nih.gov
Molecular Weight 117.19 g/mol nih.gov
Appearance Liquid americanelements.com
SMILES CC(CC(C)O)CN nih.gov
InChI InChI=1S/C6H15NO/c1-5(4-7)3-6(2)8/h5-6,8H,3-4,7H2,1-2H3 nih.gov

| InChIKey | BSJILSAQCDSDCN-UHFFFAOYSA-N | nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5-(dibenzylamino)-2-methylpentan-2-ol
4-penten-1-amine
piperidine
4-Amino-2,4-dimethylpentan-2-ol
(2S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol
(S)-1-phenyl-1-propanol
(R)-1-phenyl-1-propanol
benzaldehyde
diethylzinc
5-Aminopentanol
Salbutamol
Propranolol
Chlorpyrifos
5-Amino-4-methylpentane-1,4-diol
3-Amino-2-methylbutanol
1-Amino-4-penten-2-ol
2-Amino-1-butanol
2-Methyl-5-phenylpentan-2-ol
5-Chloro-2-methylpentan-2-ol
5-[(5-hydroxypentan-2-yl)amino]-4-methylpentan-2-ol
4-Methylpentan-2-ol
4-Amino-4-methylpentan-2-ol (B1295098)
Acetonimine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(4-7)3-6(2)8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJILSAQCDSDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333608-52-8
Record name 5-amino-4-methylpentan-2-ol
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Advanced Synthesis Methodologies of 5 Amino 4 Methylpentan 2 Ol

Established Synthetic Routes

The synthesis of γ-amino alcohols like 5-Amino-4-methylpentan-2-ol can be achieved through several reliable pathways. These methods focus on the strategic introduction of the amino and hydroxyl functionalities onto the carbon skeleton.

Amination Approaches from Appropriate Precursors

One of the most direct methods for synthesizing amines is through reductive amination. organic-chemistry.org This approach is foundational in organic synthesis for forming C-N bonds. In the context of this compound, a hypothetical but chemically sound precursor would be 5-hydroxy-4-methylpentan-2-one. This hydroxy ketone could undergo reductive amination, where it reacts with an ammonia (B1221849) source in the presence of a reducing agent to form the target primary amine.

The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. A variety of reducing agents can be employed, each with specific selectivities and reactivities. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side products. rsc.org For instance, nickel-based catalysts have proven effective in the reductive amination of other bio-based carbonyl compounds. rsc.org Biocatalytic methods using amine dehydrogenases (AmDHs) also represent a modern approach, offering high selectivity under mild conditions for the synthesis of short-chain chiral amines and amino alcohols. frontiersin.orgnih.gov

Another strategy involves the hydroamination of allylic alcohols. Copper-catalyzed asymmetric hydroamination has been developed for the synthesis of γ-amino alcohols from unprotected allylic alcohols, providing a direct, one-step method to access these valuable compounds. nih.gov

Hydroxylation Strategies

Synthesizing this compound through a hydroxylation strategy would involve introducing the hydroxyl group onto a precursor that already contains the amino functionality. A plausible, albeit less commonly cited, route would start with a suitable amino-alkene, such as 5-amino-4-methylpent-1-ene.

This strategy is based on established transformations in organic chemistry, such as hydroboration-oxidation. The amino-alkene could be reacted with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base. This sequence typically results in the anti-Markovnikov addition of water across the double bond, placing the hydroxyl group at the less substituted carbon, which in this case would be C2, yielding the desired product. The amino group would need to be protected during this sequence to prevent side reactions with the borane reagent.

While this hydroxylation approach is theoretically viable, its application for this specific molecule is not widely documented, suggesting that routes involving the modification of oxygen-containing precursors are more established.

Reduction of Amino Ketone Intermediates

A highly effective and common strategy for the synthesis of amino alcohols is the reduction of the corresponding amino ketone. rsc.org For the target molecule, the direct precursor would be 5-amino-4-methylpentan-2-one. The reduction of the ketone's carbonyl group to a secondary alcohol yields the final product.

This transformation can be readily achieved using standard hydride reducing agents. The choice of reagent can influence the stereochemical outcome if the molecule contains other stereocenters.

Table 1: Common Reducing Agents for Ketone Reduction

Reducing AgentFormulaTypical SolventGeneral Reactivity
Sodium Borohydride (B1222165)NaBH₄Methanol, EthanolMild and selective for aldehydes and ketones.
Lithium Aluminum HydrideLiAlH₄Tetrahydrofuran (THF), Diethyl etherPowerful; reduces ketones, esters, carboxylic acids, and amides. Requires anhydrous conditions.
Hydrogen Gas with CatalystH₂/CatalystEthanol, Ethyl acetateCatalytic hydrogenation (e.g., using Ni, Pd, Pt) is effective for reducing ketones.

This table summarizes common reagents used for the reduction of ketones to alcohols.

An analogous and well-documented synthesis is the preparation of 4-amino-4-methylpentan-2-ol (B1295098) from 4-amino-4-methylpentan-2-one. nist.gov This analogous reaction underscores the feasibility and reliability of using hydride reduction on amino ketone substrates to produce the corresponding amino alcohols. wikipedia.org

Enantioselective Synthesis and Stereocontrol in Amino Alcohol Chemistry

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Therefore, methods to control the stereochemistry during synthesis are of paramount importance. This compound has two chiral centers (at C2 and C4), meaning it can exist as four possible stereoisomers.

Chiral Catalyst-Mediated Reductions

Asymmetric reduction of the prochiral ketone in 5-amino-4-methylpentan-2-one is a powerful strategy to selectively produce a specific stereoisomer. This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the carbonyl group. wikipedia.org

Two prominent methodologies in this area are the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction and Noyori asymmetric hydrogenation.

Corey-Itsuno Reduction : This method employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate. wikipedia.orgorganic-chemistry.orgnrochemistry.com This coordination creates a rigid, six-membered transition state that forces the hydride to be delivered to a specific face of the ketone, resulting in a predictable stereochemical outcome with high enantiomeric excess. wikipedia.orgyoutube.com The catalyst is typically derived from a chiral amino alcohol, such as (S)-α,α-diphenylprolinol. acs.org

Noyori Asymmetric Hydrogenation : This Nobel Prize-winning technology utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nrochemistry.comchem-station.com These catalysts, often in combination with a diamine ligand, activate molecular hydrogen and mediate its enantioselective addition across the carbonyl double bond. chem-station.comorganic-chemistry.org This method is highly efficient and chemoselective, capable of reducing ketones in the presence of other functional groups like olefins. chem-station.com Asymmetric transfer hydrogenation (ATH), which uses hydrogen donors like isopropanol (B130326) or formic acid, is an operationally simpler alternative to using high-pressure hydrogen gas. acs.orgrsc.org

Table 2: Comparison of Asymmetric Ketone Reduction Methods

MethodCatalyst TypeReducing AgentKey Advantages
Corey-Itsuno (CBS) ReductionChiral OxazaborolidineBorane (BH₃) complexesHigh enantioselectivity for a wide range of ketones; predictable stereochemistry. wikipedia.orgnrochemistry.com
Noyori Asymmetric HydrogenationRuthenium-Chiral Phosphine (e.g., Ru-BINAP)Hydrogen Gas (H₂)High catalytic turnover, excellent enantioselectivity, industrial applicability. nrochemistry.comchem-station.com
Asymmetric Transfer Hydrogenation (ATH)Ru or Ir complexes with chiral ligandsIsopropanol, Formic AcidAvoids high-pressure H₂; operationally simple. acs.org

This table compares prominent methods for the enantioselective reduction of ketones.

Diastereoisomeric Salt Formation for Chiral Resolution

When an enantioselective synthesis is not employed, the resulting product is a racemic mixture (an equal mixture of enantiomers). Chiral resolution is a classical and industrially important technique used to separate these enantiomers. wikipedia.orglibretexts.org The process relies on converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (such as solubility) and can therefore be separated. libretexts.org

For an amino alcohol like this compound, resolution can be targeted at either the basic amino group or the acidic (after derivatization) alcohol group.

Resolution via the Amine Group : The racemic amino alcohol is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. Due to their different crystal packing and solubility, one diastereomeric salt can often be selectively crystallized from a suitable solvent. After separation by filtration, the pure enantiomer is recovered by neutralizing the salt with a base. wikipedia.org

Resolution via the Alcohol Group : The hydroxyl group is first derivatized with a dicarboxylic anhydride (B1165640) (e.g., phthalic or succinic anhydride) to form a half-ester, which introduces a free carboxylic acid group. This new racemic acid can then be resolved using an enantiomerically pure chiral base, such as brucine, strychnine, or 1-phenylethanamine, following the same principles of diastereomeric salt formation and separation. libretexts.orglibretexts.org

Table 3: Common Chiral Resolving Agents

Agent TypeCompound Type to be ResolvedExamples
Chiral AcidsRacemic Bases (Amines)(+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphor-10-sulfonic acid. libretexts.org
Chiral BasesRacemic Acids (or derivatized alcohols)Brucine, Strychnine, Quinine, (R)- or (S)-1-Phenylethanamine. libretexts.org

This table lists common resolving agents used to separate enantiomers of amines and acids (or derivatized alcohols).

Asymmetric Approaches Utilizing Chiral Auxiliaries and Ligands (referencing principles from other chiral amino alcohols)

The stereoselective synthesis of γ-amino alcohols, such as this compound, is a significant challenge in organic chemistry. Due to the presence of two stereocenters, four possible stereoisomers can exist. Control over both relative and absolute stereochemistry is therefore crucial. While direct asymmetric synthesis routes for this compound are not extensively documented in academic literature, the principles established for the synthesis of other chiral 1,3-amino and γ-amino alcohols provide a clear framework for achieving stereocontrol. These methods often rely on the use of chiral auxiliaries or chiral ligands in catalytic processes. nii.ac.jpacs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of compounds structurally similar to this compound, chiral oxazolidinones and pseudoephedrine have proven effective as auxiliaries. wikipedia.orgacs.org For instance, an achiral N-acetyloxazolidinone can be alkylated, with the bulky auxiliary directing the approach of the electrophile to the opposite face of the enolate, thus establishing a new stereocenter with high diastereoselectivity. Subsequent reduction of the ketone and removal of the auxiliary would yield a chiral amino alcohol. wikipedia.org A similar strategy involving pseudoephedrine as a chiral auxiliary has been used in the synthesis of chiral 1,2-amino alcohols from arylglyoxals, a method whose principles could be adapted for γ-amino alcohols. acs.org

Alternatively, asymmetric catalysis using chiral ligands offers a more atom-economical approach. nii.ac.jp This strategy avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection and deprotection steps. For the synthesis of γ-amino alcohols, two prominent catalytic strategies are asymmetric hydrogenation and asymmetric transfer hydrogenation of the corresponding γ-amino ketones. rsc.org Chiral ruthenium and rhodium complexes with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamines have been successfully employed to deliver hydride to the ketone prochiral face with high enantioselectivity. rsc.org Another powerful method is the copper-catalyzed asymmetric hydroamination of allylic alcohols, which can generate chiral γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov

The table below illustrates the application of these principles to the synthesis of various chiral amino alcohols, highlighting the versatility of these methods.

Method Chiral Control Element Substrate Type Product Type Typical Selectivity
Chiral AuxiliaryEvans OxazolidinonesN-Acyloxazolidinoneβ-Hydroxy Amide>95% de
Chiral AuxiliaryPseudoephedrineArylglyoxalMorpholinoneHigh de
Asymmetric CatalysisRu/Rh-Chiral Ligandγ-Amino Ketoneγ-Amino AlcoholHigh ee
Asymmetric CatalysisIr-Catalystγ-Amino Ketoneanti-γ-Amino AlcoholHigh de, ee
Asymmetric CatalysisCu-Chiral LigandAllylic Alcoholγ-Amino AlcoholHigh ee

Development of Novel Synthetic Pathways

Recent research has focused on developing novel and more efficient synthetic pathways to chiral amino alcohols, moving beyond traditional methods. These innovative approaches often involve organocatalysis, biocatalysis, or novel metal-catalyzed reactions to construct the γ-amino alcohol scaffold with high selectivity and efficiency.

One emerging strategy is the use of organocascade reactions. nsf.gov These reactions combine multiple transformations in a single pot, catalyzed by a small organic molecule, thereby reducing waste and purification steps. For the synthesis of γ-amino alcohols, a cascade reaction involving dienamine and iminium catalysis has been developed. This approach allows for the direct installation of the amino functionality at the γ-position of an α,β-unsaturated aldehyde, followed by in-situ reduction to afford the desired γ-amino alcohol. nsf.gov The stereochemistry can be controlled by using a chiral secondary amine catalyst, such as a derivative of proline.

Biocatalysis represents another powerful and sustainable approach. frontiersin.org Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with exceptional enantioselectivity (>99% ee). frontiersin.org This method operates under mild aqueous conditions and uses ammonia as an inexpensive amino donor. Enzymatic cascades have also been designed to convert readily available starting materials, like L-lysine or L-phenylalanine, into valuable chiral amino alcohols through a series of enzymatic steps performed in one pot. nih.govacs.orgnih.gov

In the realm of metal catalysis, new reactions are continuously being developed. A nickel-catalyzed asymmetric reductive coupling of 2-aza-butadienes with aldehydes provides a novel route to chiral γ-secondary amino alcohols. organic-chemistry.org Furthermore, copper-catalyzed propargylic amination of alkynyl oxetanes has been shown to be a viable method for producing γ-amino alcohols that feature a tertiary carbon stereocenter. acs.org These methods expand the toolkit available to synthetic chemists for accessing complex and diverse amino alcohol structures.

Optimization of Reaction Conditions and Yields for Academic Syntheses

The optimization of reaction conditions is a critical aspect of developing a successful synthetic protocol, particularly in an academic setting where the goal is often to demonstrate the feasibility and scope of a new methodology. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents.

For catalytic asymmetric reactions, the choice of the metal precursor and the chiral ligand is paramount. In the context of transfer hydrogenation for the synthesis of γ-amino alcohols, different ruthenium and iridium catalysts can lead to opposite diastereomers (syn vs. anti) of the product. rsc.org Therefore, screening a variety of catalysts is essential to achieve the desired stereochemical outcome.

Solvent choice can significantly influence both the yield and selectivity of a reaction. In a study on the copper-catalyzed hydroamination of allylic alcohols, it was found that using a non-polar solvent like cyclohexane (B81311) was crucial to suppress an undesired reduction pathway and maximize the yield of the desired γ-amino alcohol. nih.gov The reaction temperature and time are also finely tuned to ensure complete conversion of the starting material while minimizing the formation of byproducts. For instance, in a continuous flow synthesis of vicinal amino alcohols, decreasing the temperature and reaction time led to lower conversions. rsc.org

The stoichiometry of the reagents must also be carefully controlled. In the aminolysis of epoxides to form amino alcohols, using an excess of the amine (e.g., seven equivalents) was found to be optimal for achieving high regioselectivity and full conversion. rsc.org In biocatalytic systems, optimization involves adjusting parameters such as pH, buffer composition, enzyme concentration, and the concentration of cofactors like NAD⁺ and PLP to ensure all enzymes in a cascade are functioning optimally. nih.govacs.org

The following table provides illustrative data on the optimization of a hypothetical reaction for the synthesis of a γ-amino alcohol, demonstrating the impact of varying reaction parameters.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Selectivity (ee/de)
1Ru-Cat AToluene25246585% ee
2Ru-Cat BToluene25247892% ee
3Ru-Cat BTHF25245088% ee
4Ru-Cat BToluene0487595% ee
5Ru-Cat BToluene50128289% ee

Chemical Reactivity and Derivatization Strategies for Research Applications

Fundamental Reaction Pathways

The chemical behavior of 5-Amino-4-methylpentan-2-ol is dictated by the reactivity of its primary amine and secondary alcohol functionalities. These groups can undergo a variety of reactions independently or, in some cases, concertedly, leading to the formation of new chemical entities with tailored properties.

Oxidation Reactions of the Hydroxyl Group (e.g., to Carbonyls)

The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, 5-amino-4-methylpentan-2-one. This transformation is a common and synthetically useful reaction in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

For the selective oxidation of the alcohol moiety in the presence of an unprotected amine, chemoselective methods are required to prevent side reactions with the amino group. Modern catalytic systems, such as those employing 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with a copper catalyst, have been shown to be highly effective for the aerobic oxidation of unprotected amino alcohols. nih.gov This method allows for the selective conversion of the hydroxyl group to a carbonyl group under mild conditions, typically at ambient temperature and open to the air. nih.gov

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.org While effective, the use of chromium reagents is becoming less common due to their toxicity. DMP offers a milder and more environmentally friendly alternative. libretexts.org

Table 1: Examples of Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing AgentTypical Reaction ConditionsSelectivity
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Good for selective oxidation of primary and secondary alcohols.
Dess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂)High selectivity for alcohols, mild conditions.
AZADO/Copper Catalyst/AirAmbient temperature, airHighly chemoselective for alcohols in the presence of amines. nih.gov

The resulting aminoketone, 5-amino-4-methylpentan-2-one, is a valuable synthetic intermediate for the construction of more complex molecules, including nitrogen-containing heterocycles and pharmacologically active compounds.

Reduction Reactions of Functional Groups (e.g., to Other Amines or Alcohols)

While the primary amino and secondary hydroxyl groups in this compound are already in a reduced state, further reduction is generally not a common transformation for this molecule under standard conditions. The hydroxyl group is resistant to catalytic hydrogenation unless activated. The primary amino group is also not readily reduced further.

However, in the context of related molecules, the reduction of a carbonyl group to a hydroxyl group is a fundamental reaction. Should the oxidized counterpart, 5-amino-4-methylpentan-2-one, be available, it can be readily reduced back to this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). stackexchange.com Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling.

It is important to note that the reduction of amino acids to amino alcohols is a well-established synthetic route. acs.orgnih.govjocpr.com For instance, amino acids can be reduced using reagents like sodium borohydride in the presence of iodine or lithium aluminum hydride to yield the corresponding amino alcohols. stackexchange.comacs.org This highlights the general stability of the amino alcohol moiety to these reducing conditions.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of substitution reactions, leading to the formation of new carbon-nitrogen bonds.

One of the most common reactions of primary amines is N-alkylation, where the amine reacts with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2) and can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. organic-chemistry.org The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

The amino group can also react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This acylation reaction is a robust and widely used method for the protection of amino groups or for the synthesis of amide-containing target molecules.

The hydroxyl group can also undergo nucleophilic substitution, although it is generally a poorer leaving group than a halide. libretexts.org Activation of the hydroxyl group, for example by protonation under acidic conditions or conversion to a sulfonate ester (e.g., tosylate or mesylate), is typically required to facilitate its displacement by a nucleophile. organic-chemistry.org

Formation of Schiff Bases and Related Imines for Ligand Development

The primary amino group of this compound readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. wisdomlib.organveshanaindia.com This reaction is typically reversible and is often carried out under conditions that favor the removal of water, thereby driving the equilibrium towards the formation of the imine. quora.comnih.gov

The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. anveshanaindia.com The reaction is often catalyzed by either an acid or a base. quora.com

Reaction Scheme for Schiff Base Formation:

Schiff bases are valuable intermediates in organic synthesis and are of significant interest in coordination chemistry. The imine nitrogen atom possesses a lone pair of electrons that can coordinate to metal ions, making Schiff base derivatives of this compound potential ligands for the formation of metal complexes. The presence of the hydroxyl group in the molecule can also allow for the formation of bidentate or tridentate ligands, which can chelate to a metal center.

Derivatization for Enhanced Research Utility

The modification of the amino and hydroxyl functionalities of this compound through derivatization can significantly enhance its utility in various research applications, particularly in analytical chemistry and bioassays. Derivatization can be used to improve the chromatographic properties of the molecule, enhance its detectability, and introduce specific functionalities for targeted interactions.

Strategies for Modifying Amino and Hydroxyl Functionalities

A wide array of derivatizing agents can be used to modify the primary amine and secondary alcohol groups of this compound. The choice of reagent depends on the specific analytical technique being employed and the desired properties of the resulting derivative.

For improving detection in high-performance liquid chromatography (HPLC), chromophoric or fluorophoric tags can be introduced. Reagents such as dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to derivatize primary and secondary amines, leading to derivatives with strong UV absorbance or fluorescence. nih.gov o-Phthalaldehyde (OPA) is another popular reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

For gas chromatography (GC) analysis, it is often necessary to increase the volatility and thermal stability of the analyte. Silylation is a common derivatization technique where an active hydrogen in the amino and hydroxyl groups is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Acylation and alkylation are other methods used to derivatize these functional groups for GC analysis. libretexts.org

Benzoyl chloride is a versatile derivatizing agent that can react with both primary amines and alcohols to form benzamides and benzoates, respectively. libretexts.orgacs.org This can be useful for enhancing the performance of the molecule in liquid chromatography-mass spectrometry (LC-MS) analysis.

Table 2: Common Derivatizing Agents for Amino and Hydroxyl Groups

Derivatizing AgentTarget Functional Group(s)Purpose
Dansyl chloridePrimary and secondary amines, phenolsHPLC with UV or fluorescence detection nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary and secondary aminesHPLC with fluorescence detection nih.gov
o-Phthalaldehyde (OPA)Primary amines (with a thiol)HPLC with fluorescence detection nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amines, alcohols, carboxylic acidsGC-MS analysis (silylation)
Benzoyl chloridePrimary and secondary amines, alcoholsLC-MS analysis libretexts.orgacs.org

These derivatization strategies provide a powerful toolkit for researchers to modify this compound, enabling its analysis in complex matrices and facilitating its use in a broad range of scientific studies.

Preparation of Functionalized Amino Alcohol Derivatives for Specific Studies

One common derivatization is the formation of Schiff bases . The primary amine group of this compound can readily undergo condensation reactions with various aldehydes and ketones to form imines (Schiff bases). nih.govmdpi.comugm.ac.id This reaction is often catalyzed by acid and involves the removal of water. The resulting Schiff base ligands can be further utilized in coordination chemistry or as intermediates in organic synthesis. The general reaction is as follows:

R-CHO + H₂N-CH₂-CH(CH₃)-CH₂-CH(OH)-CH₃ → R-CH=N-CH₂-CH(CH₃)-CH₂-CH(OH)-CH₃ + H₂O

By varying the substituent 'R' on the aldehyde or ketone, a diverse library of Schiff base derivatives can be synthesized, each with potentially unique electronic and steric properties.

Another key derivatization strategy involves the acylation of the amino and/or hydroxyl groups. Reaction with acyl chlorides or anhydrides can lead to the formation of amides and esters, respectively. The selectivity of this reaction can often be controlled by the reaction conditions. For instance, the more nucleophilic amine group may react preferentially under milder conditions.

These functionalized derivatives can be designed for specific research purposes. For example, the introduction of fluorescent tags via acylation could enable the use of this compound derivatives in bioimaging studies. Similarly, attaching polymerizable groups could allow for its incorporation into novel polymers with tailored properties.

Derivatization StrategyReagent ExampleFunctional Group FormedPotential Application Area
Schiff Base FormationSubstituted Aldehyde/KetoneImine (-C=N-)Coordination Chemistry, Organic Synthesis
N-AcylationAcyl ChlorideAmide (-NH-C=O)Medicinal Chemistry, Materials Science
O-AcylationAcyl Anhydride (B1165640)Ester (-O-C=O)Prodrug Synthesis, Polymer Chemistry

Metal Complexation Studies with Transition Metal Ions

Amino alcohols, such as this compound, are excellent ligands for the formation of coordination complexes with a variety of transition metal ions. researchgate.netnih.gov The nitrogen atom of the amine and the oxygen atom of the alcohol can both act as donor atoms, allowing the molecule to function as a bidentate ligand, forming a stable chelate ring with the metal center.

While specific studies on the metal complexes of this compound are not extensively documented in the available literature, the coordination chemistry of similar amino alcohols has been widely investigated. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) readily form complexes with amino alcohol ligands. researchgate.netnih.govmdpi.com

The synthesis of these complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the amino alcohol ligand in a suitable solvent. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the reaction conditions.

The resulting metal complexes can exhibit interesting properties and have potential applications in various fields:

Catalysis: Chiral amino alcohol-metal complexes are widely used as catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Bioinorganic Chemistry: Metal complexes of amino alcohols can serve as models for the active sites of metalloenzymes and can be investigated for their biological activities, including antimicrobial and anticancer properties. researchgate.net

Materials Science: The incorporation of metal ions into polymers containing amino alcohol functionalities can lead to materials with novel magnetic, optical, or catalytic properties.

The table below summarizes the potential coordination behavior of this compound with various transition metal ions, based on the general chemistry of amino alcohols.

Transition Metal IonPotential Coordination GeometryPotential Research Application
Copper(II)Square Planar, Distorted OctahedralCatalysis, Antimicrobial Studies
Nickel(II)Octahedral, Square PlanarCatalysis, Magnetic Materials
Cobalt(II)Tetrahedral, OctahedralOxygen Carriers, Catalysis
Zinc(II)TetrahedralBioinorganic Modeling, Luminescent Materials

Further research is required to specifically investigate the synthesis, characterization, and application of functionalized derivatives and metal complexes of this compound.

Mechanistic and Theoretical Investigations

Computational Chemistry and Molecular Modeling Studies

Computational studies are powerful tools for understanding the intrinsic properties of a molecule like 5-amino-4-methylpentan-2-ol. These methods can provide deep insights into its structure, stability, and reactivity from a molecular level.

Density Functional Theory (DFT) Calculations for Structural and Energetic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as this compound, DFT calculations would be invaluable for determining its fundamental structural and energetic properties.

DFT could be employed to optimize the molecule's geometry, predicting key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, it can be used to calculate the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations help in understanding the molecule's stability and regions susceptible to electrophilic or nucleophilic attack. In related systems, such as Schiff bases, DFT has been successfully used to investigate tautomerization and analyze structural parameters. researchgate.net Similarly, for metal complexes involving amino alcohols, DFT provides insights into the geometry and quantum-chemical properties. core.ac.uk

Table 1: Predicted Molecular Properties of this compound (Note: These are general properties and not the result of specific new DFT calculations.)

Property Value Source
Molecular Formula C6H15NO nih.gov
Molecular Weight 117.19 g/mol nih.gov
Hydrogen Bond Donors 2 PubChem Calculation
Hydrogen Bond Acceptors 2 PubChem Calculation

Conformational Analysis and Energy Landscape Mapping

Due to its rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and map the potential energy surface associated with their interconversion.

A key feature of amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. acs.org This interaction can significantly stabilize certain conformations, making them predominant in the gas phase or in non-polar solvents. For this compound, a conformation where the amino group's nitrogen atom accepts a hydrogen bond from the hydroxyl group would likely be a low-energy state. Studies on simpler amino alcohols like 2-aminoethanol have shown that such hydrogen-bonded conformers can account for a significant portion of the total molecular population. acs.org Computational mapping of the energy landscape would reveal the relative Gibbs free energies of all possible conformers and the energy barriers separating them.

Table 2: Example of Conformational Energy Data for a Related Amino Alcohol (2-Aminoethanol) (Data adapted from studies on analogous compounds to illustrate the concept.)

Conformer Key Interaction Relative Gibbs Free Energy (kJ/mol) Population (%)
Conformer 1 Intramolecular OH---N Bond 0.00 70%
Conformer 2 No H-Bond (Gauche) ~5.0 20%

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational modeling can predict how this compound will behave in chemical reactions. By analyzing the molecule's electronic structure, particularly the HOMO-LUMO gap and the distribution of frontier molecular orbitals, chemists can predict sites of reactivity.

For instance, in a dehydration reaction, theoretical calculations could help predict which alkene isomer would be preferentially formed (regioselectivity). Studies on the dehydration of the related compound 4-methylpentan-2-ol over zirconia catalysts show that the reaction can yield multiple products, including 4-methylpent-1-ene and 4-methylpent-2-ene. rsc.org The selectivity is highly dependent on the acid-base properties of the catalyst. rsc.org Computational models could simulate the interaction of this compound with a catalyst surface to predict the most likely reaction pathway and product distribution. Similarly, if the molecule were used as a chiral ligand or reactant, modeling could predict the stereochemical outcome of a reaction.

Elucidation of Reaction Mechanisms Involving this compound

The dual functionality of this compound, containing both a nucleophilic amino group and a hydroxyl group, allows it to participate in a variety of reaction mechanisms. The amino group can act as a base or a nucleophile, while the hydroxyl group can be protonated and eliminated as water or act as a nucleophile itself.

A plausible reaction is acid-catalyzed dehydration, similar to other alcohols. The mechanism would likely involve:

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).

Departure of the water molecule to form a secondary carbocation.

A potential 1,2-hydride shift to form a more stable tertiary carbocation.

Elimination of a proton from an adjacent carbon to form a double bond, resulting in an alkene.

The presence of the amino group could complicate this mechanism. Under acidic conditions, the amino group would also be protonated to form an ammonium (B1175870) ion (-NH3+), which would deactivate its nucleophilicity and influence the electronic effects on the rest of the molecule.

Studies on Intermolecular Interactions and Supramolecular Assembly

The ability of this compound to form hydrogen bonds governs its physical properties and its assembly into larger structures in the solid state. Both the -OH and -NH2 groups are potent hydrogen bond donors, and the oxygen and nitrogen atoms are hydrogen bond acceptors. stackexchange.com

This dual capability allows for the formation of extensive and robust hydrogen-bonding networks. In the solid state, amino alcohols often form complex three-dimensional structures. Crystal engineering studies on the salts of other amino alcohols show that specific, predictable hydrogen-bonding patterns, known as supramolecular synthons, often dictate the crystal packing. nih.govdntb.gov.ua For instance, a common interaction is the heterosynthon formed between a protonated amino group (NH3+) and a carboxylate anion. nih.govdntb.gov.ua In a pure crystal of this compound, one would expect to see strong O-H···N, N-H···O, and N-H···N hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional architectures. These intermolecular forces are critical in determining properties like melting point, solubility, and polymorphism.

Table 3: Potential Hydrogen Bonding Interactions in this compound

Donor Group Acceptor Atom Type of Interaction
Hydroxyl (-OH) Oxygen (of another molecule) Intermolecular Hydrogen Bond
Hydroxyl (-OH) Nitrogen (of another molecule) Intermolecular Hydrogen Bond
Amino (-NH2) Oxygen (of another molecule) Intermolecular Hydrogen Bond
Amino (-NH2) Nitrogen (of another molecule) Intermolecular Hydrogen Bond

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates

Chiral amino alcohols, such as 5-Amino-4-methylpentan-2-ol, are fundamental chiral building blocks in the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov The presence of two stereocenters in this compound makes it a particularly interesting starting material for the synthesis of molecules with multiple stereogenic centers. The amino and hydroxyl groups can be selectively protected and derivatized, allowing for a stepwise and controlled elaboration of the molecular framework.

The utility of chiral amino alcohols as synthetic intermediates is well-documented. They can be derived from readily available chiral precursors like amino acids and can be transformed into a variety of other functional groups. iris-biotech.deabcr.com For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions, while the amino group can undergo a range of transformations, including acylation, alkylation, and arylation. This versatility allows for the incorporation of the this compound backbone into a diverse array of target molecules.

Table 1: Representative Transformations of Chiral Amino Alcohols

Starting Material Class Transformation Product Class Potential Application
Chiral Amino Alcohols Oxidation of alcohol Chiral amino ketones Intermediates for pharmaceuticals
Chiral Amino Alcohols N-Protection, O-activation, and substitution Chiral diamines Ligands for asymmetric catalysis
Chiral Amino Alcohols Cyclization via intramolecular reactions Chiral heterocycles Bioactive compounds

This table presents generalized transformations applicable to chiral amino alcohols, illustrating the potential synthetic pathways for derivatives of this compound.

Utilization as Ligands and Catalysts in Asymmetric Transformations

The simultaneous presence of a Lewis basic amino group and a Brønsted acidic hydroxyl group in this compound makes it an ideal candidate for the development of chiral ligands and organocatalysts for asymmetric synthesis. rsc.org Chiral amino alcohol-derived ligands can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as the addition of organometallic reagents to carbonyl compounds. rsc.org

In the realm of organocatalysis, chiral amino alcohols and their derivatives can act as catalysts for reactions like asymmetric aldol (B89426) and Michael additions. The bifunctional nature of these molecules allows them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. The specific stereochemistry of this compound would be expected to influence the facial selectivity of these reactions, leading to the preferential formation of one enantiomer of the product over the other.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Amino Alcohol Systems

Reaction Type Catalyst System Product Type Typical Enantiomeric Excess (ee)
Diethylzinc addition to aldehydes Chiral amino alcohol ligand + Zn(II) Chiral secondary alcohols >90%
Asymmetric Henry Reaction Chiral amino alcohol-Cu(II) complex Chiral nitroalcohols Up to 99%
Asymmetric Transfer Hydrogenation Chiral amino alcohol-Ru(II) complex Chiral alcohols and amines >95%

This table showcases examples of reactions where chiral amino alcohols, structurally similar to this compound, are employed in catalytic systems, highlighting their potential for inducing high levels of enantioselectivity.

Precursors for Complex Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and chiral amino alcohols serve as valuable precursors for their stereoselective synthesis. nih.govnih.gov The functional groups of this compound can be utilized in cyclization reactions to form a variety of heterocyclic rings, such as oxazolidines, morpholines, and piperidines.

For example, the reaction of this compound with an aldehyde or ketone would be expected to yield a chiral oxazolidine. These oxazolidines can act as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions, or they can be key intermediates in the synthesis of more complex heterocyclic systems. acs.org Intramolecular cyclization strategies, involving the activation of the hydroxyl group and subsequent nucleophilic attack by the amino group, can lead to the formation of chiral nitrogen-containing heterocycles.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.org Amino alcohols are valuable substrates for MCRs due to their bifunctionality. acs.org The amino and hydroxyl groups of this compound can participate in a sequential or concerted manner with other reactants, leading to the rapid construction of molecular complexity.

For instance, in an Ugi-type reaction, the amino group of this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative, incorporating the chiral backbone of the starting amino alcohol. The hydroxyl group could potentially participate in secondary transformations, further increasing the molecular diversity of the products. The integration of chiral amino alcohols like this compound into MCRs provides a powerful strategy for the synthesis of libraries of chiral compounds for drug discovery and other applications.

Applications in Materials Science Research

Development of Novel Materials Incorporating Amino Alcohol Moieties

The presence of both an amine (-NH2) and a hydroxyl (-OH) group makes 5-Amino-4-methylpentan-2-ol a valuable monomer for the synthesis of new polymers. These functional groups can readily participate in various polymerization reactions, leading to the creation of materials with tailored properties. For instance, amino alcohols are crucial in the development of polymers where their dual functionality allows for unique interactions and properties, enhancing material performance and stability. scbt.com

One significant area of application is in the synthesis of poly(ester amide)s. These polymers are known for their biodegradability and elastomeric properties. In a relevant study, a new class of synthetic, biodegradable elastomeric poly(ester amide)s was developed using an amino alcohol, 1,3-diamino-2-hydroxy-propane, in conjunction with a polyol and a diacid. nih.gov The resulting crosslinked networks exhibited tensile Young's moduli on the order of 1 MPa and reversible elongations up to 92%. nih.gov The incorporation of the amino alcohol moiety introduces both ester and amide linkages, influencing the polymer's mechanical properties and degradation kinetics. nih.gov The amine groups also provide sites for further chemical modification, allowing for the attachment of bioactive molecules or the tuning of surface properties. nih.gov Given its structure, this compound could similarly be employed to create novel poly(ester amide)s with unique thermal and mechanical characteristics.

Exploration in Supramolecular Chemistry and Frameworks (e.g., Hydrogen-Bonded Organic Frameworks as an analogous class)

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. rsc.org The amine and hydroxyl groups of this compound are excellent candidates for forming the hydrogen bonds that define the structure of HOFs.

The crystal structures of salts formed between amino alcohols and carboxylic acids reveal that both the protonated amino group (NH3+) and the hydroxyl group (OH) can act as hydrogen bond donors, while the carboxylate group acts as an acceptor. nih.gov This leads to the formation of robust and predictable hydrogen-bonding motifs, or synthons, which are the fundamental building blocks of supramolecular assemblies. nih.gov Specifically, the NH3+···−OOC heterosynthon is a common feature in such structures. nih.gov The presence of both donor and acceptor sites within a single molecule like this compound could lead to the formation of three-dimensional networks with defined pore sizes and chemical functionalities.

A study on a microporous hydrogen-bonded organic framework with amine sites demonstrated selective recognition of small molecules. rsc.org The functional amine groups on the pore surfaces played a crucial role in this selectivity. rsc.org This highlights the potential of incorporating molecules like this compound into HOFs to create materials for applications in gas storage, separation, and sensing. The specific stereochemistry and methyl substitution on the backbone of this compound could further influence the packing and porosity of the resulting framework.

Investigation in Polymer Chemistry and Functional Coatings

In the realm of polymer chemistry and functional coatings, amino alcohols serve multiple purposes, from acting as monomers to functioning as surface-modifying agents. The bifunctionality of this compound makes it a promising candidate for these applications.

Amino alcohols are utilized as precursors for the synthesis of surfactants and polymers. Their ability to be incorporated into polymer backbones can impart desirable properties to the final material. For example, poly(B-amino alcohol)s have been investigated as surface coatings and have shown the ability to modulate inflammatory responses in vitro and in vivo depending on their chemical structure. mit.edu This suggests that polymers derived from this compound could have applications in the biomedical field as biocompatible coatings for medical devices.

Furthermore, amino alcohols are employed to modify surfaces, improve adhesion, and create materials with specific reactivities and functionalities. scbt.com The amine group can react with a variety of functional groups, allowing for the grafting of the amino alcohol onto a surface. The exposed hydroxyl group can then alter the surface energy, improving wettability and adhesion. This is particularly relevant in the formulation of coatings, where proper adhesion to the substrate is critical for performance and durability. The dual nature of amino alcohols allows them to act as effective cross-linking agents in certain polymer systems, enhancing the mechanical strength and chemical resistance of the resulting coating.

Applications in Biological and Biochemical Research

Use as Reagents and Probes in Biochemical Studies

In the realm of biochemical research, small molecules like 5-Amino-4-methylpentan-2-ol can serve as valuable reagents and molecular probes. The primary amine and secondary alcohol functionalities allow for its covalent attachment to various biomolecules or surfaces. For instance, the amine group can be acylated or alkylated, while the hydroxyl group can be esterified or etherified, enabling the introduction of reporter groups such as fluorophores or biotin.

The chirality of this compound is a critical feature, as biological systems are inherently chiral. Enantiomerically pure forms of this compound could be used to probe the stereoselectivity of enzymes or receptors. By comparing the biochemical or cellular effects of the different stereoisomers, researchers can gain insights into the specific spatial arrangements required for molecular recognition and interaction.

Table 1: Potential Applications as Biochemical Reagents and Probes

ApplicationDescriptionRelevant Functional Groups
Bioconjugation Covalent attachment to proteins, nucleic acids, or other biomolecules to introduce specific functionalities.Amine, Hydroxyl
Fluorescent Labeling Derivatization with a fluorescent dye to create a probe for imaging or flow cytometry.Amine
Affinity Probes Immobilization onto a solid support to create a matrix for affinity chromatography to isolate binding partners.Amine, Hydroxyl
Chiral Selectors Use in the separation of enantiomers in chromatography.Chiral Centers

Investigations into Enzyme Mechanisms and as Substrate Analogues

Amino alcohols are frequently employed as substrate analogues to investigate the mechanisms of enzymes, particularly those that process amino acids or alcohols. The structure of this compound, with its amino and hydroxyl groups separated by a carbon backbone, can mimic the transition state of certain enzymatic reactions. By binding to the active site of an enzyme, it can act as a competitive inhibitor, allowing for the determination of binding affinities and the elucidation of the structural requirements for substrate recognition.

For example, enzymes such as amino acid dehydrogenases or alcohol dehydrogenases could potentially interact with this compound. Studying these interactions can provide valuable information about the enzyme's active site topology and the roles of specific amino acid residues in catalysis. The methyl group at the 4-position introduces steric bulk that can be used to probe the spatial constraints of an enzyme's active site.

Exploration of Interactions with Molecular Targets (conceptual framework without specific biological activity claims)

The structural motifs present in this compound, namely the primary amine and the secondary alcohol, are common pharmacophores found in a vast array of biologically active molecules. These functional groups are capable of forming hydrogen bonds, ionic interactions, and van der Waals interactions with biological macromolecules such as proteins and nucleic acids.

Conceptually, the interaction of this compound with a molecular target can be dissected based on its structural components. The protonated amine group can form salt bridges with negatively charged amino acid residues like aspartate or glutamate. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The aliphatic backbone contributes to hydrophobic interactions. The stereochemistry of the two chiral centers would be expected to play a crucial role in the specificity and affinity of these interactions.

Table 2: Conceptual Molecular Interactions

Functional GroupPotential Interaction TypePotential Interacting Residues in a Protein
Primary Amine (protonated) Ionic Bonding, Hydrogen BondingAspartic Acid, Glutamic Acid, Serine, Threonine
Secondary Hydroxyl Hydrogen BondingHistidine, Serine, Threonine, Asparagine, Glutamine
Methyl Group Hydrophobic InteractionsLeucine, Isoleucine, Valine, Phenylalanine
Aliphatic Backbone Van der Waals ForcesAlanine, Valine, Leucine

Function as Precursors for Complex Biologically Relevant Molecules (without mentioning specific drugs or their effects)

Chiral amino alcohols are highly valued as building blocks in the synthesis of more complex and biologically relevant molecules. The bifunctional nature of this compound allows for a wide range of chemical transformations at either the amino or the hydroxyl group, or both. This versatility makes it a suitable starting material for the construction of diverse molecular scaffolds.

For example, the amine can be transformed into amides, sulfonamides, or participate in reductive amination reactions. The alcohol can be oxidized to a ketone or converted into a leaving group for nucleophilic substitution. These transformations can be carried out in a stereocontrolled manner, preserving the chirality of the parent molecule. Through multi-step synthetic sequences, this compound could serve as a key intermediate in the generation of libraries of compounds for screening in various biological assays. The presence of two chiral centers also allows for the generation of diastereomeric products with distinct biological profiles.

Research into Receptor Modulation (drawing from analogous compounds)

The general structure of amino alcohols is present in many compounds known to modulate the activity of various receptors. For instance, certain beta-amino alcohols are known to interact with adrenergic receptors. While no specific receptor-modulating activity has been reported for this compound, its structural similarity to other receptor ligands suggests a conceptual basis for such investigations.

Research in this area would involve synthesizing a series of derivatives of this compound and evaluating their binding affinities to a panel of receptors. Structure-activity relationship (SAR) studies could then be conducted to understand how modifications to the molecule, such as altering the substitution pattern or the stereochemistry, affect its interaction with a particular receptor. This approach could lead to the identification of novel molecular probes for studying receptor function.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR, Chirality Assessment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Amino-4-methylpentan-2-ol. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR and ¹³C NMR: One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical nature (e.g., alkyl, alcohol-bearing).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra identify protons that are coupled to each other, helping to piece together molecular fragments. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Chirality Assessment: this compound possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers and two pairs of diastereomers). NMR spectroscopy is a powerful tool for assessing the stereochemistry of these molecules. The diastereomers of this compound are expected to have distinct NMR spectra, allowing for their differentiation and quantification. acs.orgcdnsciencepub.com

To determine the enantiomeric excess and absolute configuration, chiral derivatizing agents (CDAs) are often employed. acs.orgrsc.org Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be reacted with the amino and alcohol groups to form diastereomeric esters and amides. The resulting diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer. researchgate.net Advanced NMR protocols can differentiate all four possible stereoisomers by analyzing the spectra of their bis-MPA (methoxyphenylacetic acid) derivatives. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Diastereomer of this compound (Predicted) This table presents predicted chemical shifts based on the analysis of similar amino alcohol structures. Actual experimental values may vary.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-H3 ~0.9 (d) ~18.0
C2-H ~3.8 (m) ~68.0
C3-H2 ~1.4-1.6 (m) ~40.0
C4-H ~1.8 (m) ~35.0
C5-H2 ~2.7-2.9 (m) ~45.0
C4-CH3 ~0.9 (d) ~16.0
OH Variable -
NH2 Variable -

Mass Spectrometry Techniques (LC-MS, HRMS) for Structural Confirmation and Purity

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing the purity of this compound and for identifying any impurities or degradation products. The mass spectrometer provides the molecular weight of the parent compound and any other components in the mixture.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecule. For this compound (C6H15NO), HRMS can confirm the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. Predicted collision cross section values for various adducts can further aid in structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Data predicted by computational models. uni.lu

Adduct Predicted m/z
[M+H]⁺ 118.12264
[M+Na]⁺ 140.10458
[M-H]⁻ 116.10809
[M+NH₄]⁺ 135.14919

Chromatographic Methods (HPLC, UPLC, GC, GC-FID) for Separation and Purity Analysis

Chromatographic techniques are fundamental for the separation of stereoisomers and the assessment of the chemical purity of this compound.

HPLC and UPLC: High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography are widely used for the analysis of amino alcohols. For the separation of the stereoisomers of this compound, chiral stationary phases are employed. These columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. Diastereomers can often be separated on standard reversed-phase columns (e.g., C18).

GC and GC-FID: Gas Chromatography, often with a Flame Ionization Detector (FID), is a powerful technique for assessing the purity of volatile compounds. Due to the polar nature of the amino and hydroxyl groups, this compound typically requires derivatization to increase its volatility and improve peak shape for GC analysis. Silylation is a common derivatization technique for this purpose. Chiral GC columns can also be used to separate the enantiomers of the derivatized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively. The C-H stretching and bending vibrations of the alkyl backbone would also be prominent.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Description
O-H (Alcohol) 3200-3600 (broad) Stretching vibration
N-H (Amine) 3300-3500 (medium) Stretching vibration
C-H (Alkyl) 2850-2960 (strong) Stretching vibration
C-O (Alcohol) 1050-1150 (strong) Stretching vibration
N-H (Amine) 1590-1650 (medium) Bending vibration

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can provide unambiguous proof of its molecular structure, including the relative and absolute configuration of its chiral centers. This technique is the gold standard for stereochemical assignment.

Advanced Purity Assessment Methodologies for Research-Grade Samples

Ensuring the high purity of research-grade this compound requires a combination of the aforementioned techniques. A multi-faceted approach is typically employed:

Chromatographic Purity: HPLC or GC analysis is used to determine the percentage of the main component and to quantify any impurities. For chiral compounds, analysis on a chiral column is essential to determine the enantiomeric and diastereomeric purity.

Structural Confirmation: NMR and mass spectrometry are used to confirm that the main component has the correct chemical structure.

Residual Solvent Analysis: Gas chromatography is often used to detect and quantify any residual solvents from the synthesis and purification process.

Water Content: Karl Fischer titration is the standard method for determining the water content in the sample.

Elemental Analysis: Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula.

By combining these advanced analytical methods, a comprehensive profile of this compound can be established, ensuring its identity, stereochemical integrity, and purity for reliable use in research applications.

Future Research Directions and Unexplored Avenues for 5 Amino 4 Methylpentan 2 Ol

Development of Sustainable and Green Synthesis Routes

The future synthesis of 5-Amino-4-methylpentan-2-ol will likely pivot towards environmentally benign and efficient methodologies, moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents.

Biocatalysis: A primary avenue for green synthesis is the use of enzymes. Biocatalytic methods offer high stereoselectivity under mild conditions. ucl.ac.ukrsc.org Future research could focus on engineering specific enzymes for the production of this compound. Key enzyme classes for exploration include:

Transaminases: These can be used to introduce the amino group stereoselectively onto a ketone precursor.

Amine Dehydrogenases (AmDHs): Engineered AmDHs can facilitate the asymmetric reductive amination of corresponding α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess. frontiersin.orgnih.gov

Multi-enzyme Cascades: Combining enzymes like transketolases and transaminases in a one-pot synthesis could construct the carbon backbone and introduce the functional groups in a highly efficient manner from simple, inexpensive starting materials. researchgate.net

Visible-Light Photocatalysis: This emerging field in organic synthesis provides a powerful tool for forming carbon-carbon and carbon-nitrogen bonds under mild conditions. patsnap.comrsc.org Research could explore the decarboxylative coupling of an appropriate amino acid derivative with a carbonyl compound, using a photocatalyst activated by visible light in an aqueous medium, to form the this compound scaffold. rsc.org

Synthesis StrategyPotential AdvantagesKey Research Challenge
Engineered Amine Dehydrogenases High stereoselectivity (>99% ee), mild reaction conditions, uses ammonia (B1221849) as an inexpensive amine donor. frontiersin.orgIdentifying or engineering an enzyme with high activity and stability for the specific substrate required.
Multi-enzyme Cascades High atom economy, potential for one-pot synthesis from simple precursors, reduces purification steps. researchgate.netOptimizing reaction conditions for multiple enzymes that may have different optimal pH and temperatures.
Visible-Light Photocatalysis Uses a renewable energy source, operates at room temperature, potential for using green solvents like water. patsnap.comrsc.orgCatalyst efficiency and separation, managing potential side reactions, and scaling up the process.

Exploration of Novel Reactivity and Chemical Transformations

The dual functionality of this compound makes it a versatile building block. alfa-chemistry.com Future studies should aim to explore its unique reactivity to synthesize novel and complex molecules.

Asymmetric Catalysis: The chiral nature of this compound makes it an excellent candidate for development as a chiral ligand or auxiliary in asymmetric synthesis. Its nitrogen and oxygen atoms can coordinate with metal centers to create a chiral environment, guiding the stereochemical outcome of reactions such as the addition of organozinc reagents to aldehydes. rsc.org

Derivatization for Bioactive Molecules: The amine and hydroxyl groups are ideal handles for chemical modification. solubilityofthings.com Research can focus on using this compound as a scaffold to build libraries of new compounds for biological screening. researchgate.net Transformations could include:

Acylation/Sulfonylation: Modifying the amine and alcohol groups to form amides, sulfonamides, and esters, which are common functional groups in pharmaceuticals.

N-Alkylation and O-Alkylation: Introducing different alkyl groups to modulate properties like solubility and lipophilicity.

Cyclization Reactions: Using the two functional groups to construct novel heterocyclic structures, such as oxazines or piperidines, which are prevalent in medicinal chemistry.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry offers a powerful, resource-efficient approach to accelerate research by predicting molecular properties and guiding experimental design. openmedicinalchemistryjournal.comchemaxon.com

Quantitative Structure-Activity Relationship (QSAR): For potential pharmaceutical applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov This would enable the in silico screening of virtual compound libraries to prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide insights into the molecular interactions driving binding. openmedicinalchemistryjournal.com

Prediction of Physicochemical Properties: Computational tools can accurately predict properties such as solubility, pKa, and partition coefficients. This data is crucial for designing applications in materials science or for developing drug formulations.

Computational MethodApplication for this compoundPredicted Outcome
QSAR Predict biological activity of virtual derivatives.A predictive model to guide the synthesis of potent analogues. nih.gov
Molecular Docking Identify potential binding modes with therapeutic targets (e.g., enzymes, receptors).A ranked list of binding poses and estimated binding affinities.
Density Functional Theory (DFT) Calculate spectroscopic properties (NMR, IR) and reaction mechanisms.Theoretical spectra to aid in characterization and mechanistic insights into novel reactions.

Expanding Applications in Emerging Scientific Fields

The unique structure of this compound suggests its potential utility in several advanced scientific fields beyond its role as a simple chemical intermediate. scbt.com

Materials Science:

Polymer Chemistry: As a bifunctional monomer, it could be incorporated into polyesters and polyamides. nih.gov Its structure could impart specific thermal or mechanical properties to the resulting polymers. Amino alcohol-based poly(ester amide)s have been shown to form biodegradable elastomers suitable for biomedical applications. nih.gov

Surface Modification: The amine and hydroxyl groups can be used to anchor the molecule to surfaces, modifying their properties for applications in sensors or biocompatible coatings. scbt.com

Medicinal Chemistry:

Fragment-Based Drug Discovery: this compound can serve as a starting fragment for building more complex drug candidates. The 1,2-amino alcohol motif is present in numerous biologically active compounds and approved drugs. nih.gov

Antimicrobial/Antifungal Agents: Amino alcohol derivatives are known to exhibit antimicrobial and antifungal properties, an area ripe for exploration. alfa-chemistry.com

Methodological Advancements in Analytical and Characterization Techniques

As new derivatives and applications of this compound are developed, advanced analytical methods will be required for their separation, characterization, and quantification.

Chiral Separation Techniques: Given the compound's chirality, developing robust methods for enantiomeric separation and analysis is crucial.

High-Performance Liquid Chromatography (HPLC): The use of novel chiral stationary phases (CSPs) will be essential for the baseline separation of its enantiomers. americanpharmaceuticalreview.comnih.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it a green analytical alternative for chiral analysis. americanpharmaceuticalreview.comresearchgate.net

Hyphenated Techniques:

LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry will provide the high sensitivity and selectivity needed to quantify the compound and its metabolites in complex biological matrices. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can be a powerful tool for separation and structural identification.

Structural Elucidation:

Advanced Nuclear Magnetic Resonance (NMR): Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for the unambiguous structural confirmation of new derivatives. For determining absolute configuration, specialized NMR methods using chiral solvating agents may be explored.

X-ray Crystallography: For solid derivatives, single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure and absolute stereochemistry.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of 5-Amino-4-methylpentan-2-ol?

Methodological Answer:
A plausible route involves reductive amination of 4-methylpentan-2-one with ammonia or a protected amine precursor. Key steps include:

Ketone activation : React 4-methylpentan-2-one with ammonium acetate under acidic conditions to form an imine intermediate .

Reduction : Use sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to reduce the imine to the amine .

Purification : Employ fractional distillation or column chromatography, noting that reduced-pressure distillation (e.g., 0.02 bar) may optimize recovery based on analogous alcohol purification methods .
Safety : Follow guidelines for handling flammable liquids (GHS Category 3) and amine derivatives, including ventilation and PPE .

Basic: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or peroxide formation, as recommended for structurally similar alcohols .
  • Handling : Use explosion-proof equipment in fume hoods due to flammability (H226) and respiratory irritation risks (H335). Neutralize spills with absorbents like vermiculite, avoiding water to prevent vapor dispersion .
  • Waste Disposal : Degrade amines via acidic hydrolysis (e.g., 6M HCl) before incineration, adhering to institutional hazardous waste policies .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Methodological Answer:
Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

Tautomerism : Probe pH-dependent equilibria between amine and imine forms using deuterated solvents (D₂O vs. CDCl₃) .

Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational exchange broadening .

Computational Validation : Compare experimental spectra with density functional theory (DFT)-simulated shifts (e.g., B3LYP/6-31G*) to identify misassignments .
Case Study : For allylic alcohols, coupling constants (J-values) between hydroxyl and adjacent protons are sensitive to stereochemistry; similar principles apply here .

Advanced: What computational strategies optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Reaction Kinetics Modeling : Use software like Gaussian or COMSOL to simulate activation energies for imine formation and reduction steps. Adjust parameters (temperature, catalyst loading) to maximize yield .

Machine Learning (ML) : Train models on existing reductive amination datasets to predict optimal solvent polarity (e.g., ethanol vs. THF) and reductant efficiency .

Scale-Up Feasibility : Apply QSPR (Quantitative Structure-Property Relationship) models to correlate molecular descriptors (e.g., Hansen solubility parameters) with purification efficiency .

Advanced: What challenges arise in characterizing the stereochemistry of this compound, and how can they be addressed?

Methodological Answer:

  • Challenges : The compound’s chiral center (C4) and flexible pentanol backbone complicate stereochemical assignment. Overlapping signals in NMR and low optical rotation exacerbate ambiguity.
  • Solutions :
    • Chiral Derivatization : React with Mosher’s acid chloride (R/S variants) and analyze ¹H NMR diastereomer splitting patterns .
    • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .
    • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-predicted electronic transitions to confirm enantiomeric excess .

Advanced: How should researchers design a systematic literature review to identify gaps in this compound applications?

Methodological Answer:

Database Selection : Prioritize SciFinder, Reaxys, and PubMed, avoiding non-peer-reviewed sources (e.g., commercial catalogs) .

05 文献检索Literature search for meta-analysis
02:58

Search Terms : Combine keywords (e.g., “this compound,” “synthesis,” “biological activity”) with Boolean operators. Filter by publication date (post-2010) and study type (experimental) .

Gap Analysis : Tabulate existing data (e.g., synthetic yields, bioactivity) to highlight understudied areas, such as catalytic asymmetric synthesis or neuropharmacological effects .

Advanced: What methodological pitfalls occur in assessing the compound’s biological activity, and how can they be mitigated?

Methodological Answer:

  • Pitfalls : False positives in antimicrobial assays due to solvent toxicity (e.g., DMSO) or impurities.
  • Mitigation Strategies :
    • Control Experiments : Test solvent-only and precursor (4-methylpentan-2-one) samples to isolate bioactive contributions .
    • Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to differentiate specific vs. nonspecific effects .
    • Metabolite Screening : Employ LC-MS to verify compound stability in assay media and detect degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.